molecular formula C15H25NO4S B602881 {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine CAS No. 1206119-49-4

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine

Cat. No.: B602881
CAS No.: 1206119-49-4
M. Wt: 315.4g/mol
InChI Key: NBGYAPDLYXFCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and scientific research. The structure of this compound includes a butoxy group, a hydroxyethyl group, and an isopropyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzenesulfonyl chloride, 2-hydroxyethylamine, and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide
  • 4-butoxy-N-(2-hydroxyethyl)-N-(phenylmethyl)benzenesulfonamide

Uniqueness

{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1206119-49-4

Molecular Formula

C15H25NO4S

Molecular Weight

315.4g/mol

IUPAC Name

4-butoxy-N-(2-hydroxyethyl)-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H25NO4S/c1-4-5-10-20-15-7-6-13(11-14(15)12(2)3)21(18,19)16-8-9-17/h6-7,11-12,16-17H,4-5,8-10H2,1-3H3

InChI Key

NBGYAPDLYXFCHR-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(C)C

Origin of Product

United States

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